molecular formula C16H16O3 B5589711 2-hydroxy-5-(1-methyl-1-phenylethyl)benzoic acid CAS No. 54301-66-5

2-hydroxy-5-(1-methyl-1-phenylethyl)benzoic acid

Cat. No. B5589711
CAS RN: 54301-66-5
M. Wt: 256.30 g/mol
InChI Key: PSDGDNGXVIPBLE-UHFFFAOYSA-N
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Patent
US04997874

Procedure details

A glass-made reactor was charged with 5.1 g (0.02 mole) of 5-(α, α-dimethylbenzyl)salicylic acid, 50 ml of nitromethane, and as a catalyst, 1.4 g of anhydrous zinc chloride. The resultant mixture was maintained at 95° C. under stirring. At the same temperature, 22.5 g (0.16 mole) of p-methylbenzyl chloride was added dropwise over 10 hours to conduct a reaction. After completion of the dropwise addition, the reaction mixture was aged for 2 hours at the same temperature to complete the reaction. The weight average molecular weight of the thus-obtained resin was 2400.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC([C:10]1[CH:18]=[C:14]([C:15]([OH:17])=[O:16])[C:13]([OH:19])=[CH:12][CH:11]=1)(C)C1C=CC=CC=1.CC1C=CC(CCl)=CC=1>[Cl-].[Zn+2].[Cl-].[N+](C)([O-])=O>[C:15]([OH:17])(=[O:16])[C:14]1[C:13](=[CH:12][CH:11]=[CH:10][CH:18]=1)[OH:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)(C)C1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
22.5 g
Type
reactant
Smiles
CC1=CC=C(CCl)C=C1
Step Four
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C=1C(O)=CC=CC1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.